molecular formula C11H10N2O3 B2919869 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid CAS No. 1368829-85-9

4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid

Cat. No. B2919869
CAS RN: 1368829-85-9
M. Wt: 218.212
InChI Key: GXYGQJONEIPUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.26 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COc1ccc(cc1Cn2cc(C)cn2)C(O)=O . This indicates the presence of a methoxy group (OCH3), a pyrazolyl group (C3N2H3), and a carboxylic acid group (COOH) in the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its molecular formula is C13H14N2O3, and it has a molecular weight of 246.26 . The compound’s SMILES string is COc1ccc(cc1Cn2cc(C)cn2)C(O)=O .

Scientific Research Applications

Synthesis and Characterization

A study by Agekyan and Mkryan (2015) delves into the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid and related compounds, showcasing the utility of 4-methoxy-3-(1H-pyrazol-1-yl)benzoic acid in synthesizing complex organic molecules. The reaction pathways explored provide insights into the versatility of this compound in organic synthesis, indicating its potential for producing a wide range of chemical entities for further application in pharmaceuticals and materials science (Agekyan & Mkryan, 2015).

Nonlinear Optical Properties

Tamer et al. (2015) investigated the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a derivative of this compound. The study provides a comprehensive analysis of the compound's structural and spectroscopic evaluations, highlighting its potential in the development of materials with nonlinear optical applications. The findings suggest that derivatives of this compound could be valuable in creating advanced materials for optical technologies (Tamer et al., 2015).

Antimicrobial and Antioxidant Activities

Research by Rangaswamy et al. (2017) on functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, derived from this compound, explores their antimicrobial and antioxidant properties. This study signifies the potential of such compounds in pharmacological applications, particularly in developing new antimicrobial and antioxidant agents. The synthesized compounds exhibited varying degrees of biological activity, underscoring the importance of structural modification in enhancing therapeutic efficacy (Rangaswamy et al., 2017).

Corrosion Inhibition

Okey et al. (2020) investigated the corrosion inhibition properties of some amino benzoic acid and 4-aminoantipyrine derived Schiff bases, demonstrating the application of this compound derivatives in protecting metals from corrosion. This research is particularly relevant in industrial applications where corrosion resistance is crucial, suggesting that derivatives of this compound can provide effective solutions for extending the lifespan of metal components and structures (Okey et al., 2020).

Mechanism of Action

properties

IUPAC Name

4-methoxy-3-pyrazol-1-ylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-4-3-8(11(14)15)7-9(10)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYGQJONEIPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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